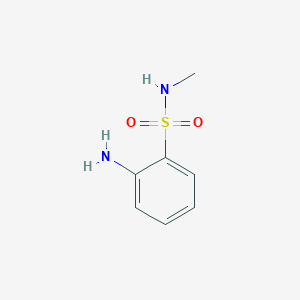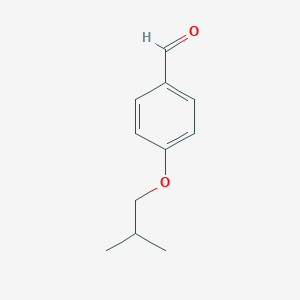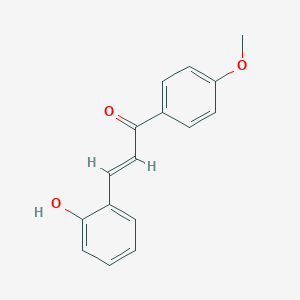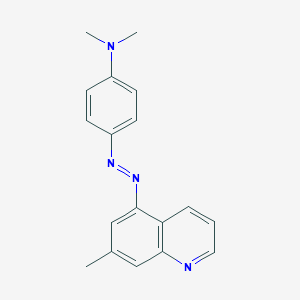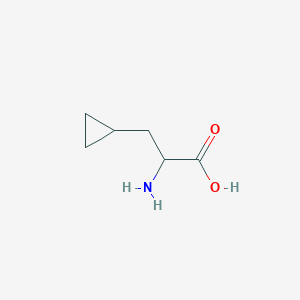
2-Amino-3-cyclopropylpropanoic acid
説明
2-Amino-3-cyclopropylpropanoic acid is a compound that falls within the category of cyclopropane α-amino acids, which are characterized by the presence of a cyclopropane ring and an amino acid moiety. These compounds are of interest due to their potential applications in medicinal chemistry and as building blocks for the synthesis of peptides and other biologically active molecules.
Synthesis Analysis
The synthesis of cyclopropane-containing amino acids has been explored through various methods. One approach involves the enantioselective desymmetrization of cyclopropene bis-carboxylic acid derivatives to yield stable cyclopropene α-amino acids, which can be incorporated into peptides using conventional synthesis methods . Another method includes the transition-metal-free cyclopropanation of 2-aminoacrylates with N-tosylhydrazones, resulting in cyclopropane α-amino acid esters with contiguous quaternary carbon centers . Additionally, the synthesis of fluorinated analogs, such as 2-fluoro-1-aminocyclopropane-1-carboxylic acid, has been described, which involves cyclopropanation followed by a series of transformations including Curtius rearrangement .
Molecular Structure Analysis
The molecular structure of cyclopropane amino acids is characterized by the presence of a three-membered cyclopropane ring, which imparts significant steric and electronic effects on the molecule. This structural feature can influence the conformation and reactivity of the amino acid, making it a valuable scaffold for the design of novel compounds with specific biological activities.
Chemical Reactions Analysis
Cyclopropane amino acids can undergo various chemical reactions that are useful in synthetic chemistry. For instance, they can be synthesized through asymmetric methods, such as the use of a chiral (Salen)Ru(II) catalyst for cyclopropanation, yielding trans-cyclopropyl β-amino acid derivatives with high enantioselectivity10. The cyclopropane ring can also be functionalized to introduce different substituents, which can be further transformed into other valuable compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane amino acids are influenced by the cyclopropane ring and the amino acid moiety. These compounds typically exhibit high stability under harsh reaction conditions . The presence of the cyclopropane ring can also affect the acidity and basicity of the amino group, as well as the solubility and crystallinity of the compound. The constrained geometry of the cyclopropane ring can lead to unique conformational properties that are relevant in the design of peptidomimetics and drug molecules.
科学的研究の応用
Toxicity and Antifungal Properties : 2-Amino-3-cyclopropylpropanoic acid, isolated from the mushroom Amanita cokeri, shows toxicity to certain fungi, arthropods, and bacteria. This compound's toxicity to bacteria is reversible with the addition of isoleucine (Drehmel & Chilton, 2002).
Synthetic Applications in Peptide Chemistry : The compound has been utilized in the solid-phase synthesis of peptidotriazoles, highlighting its application in peptide chemistry and the generation of diverse peptide-related structures (Tornøe, Christensen, & Meldal, 2002).
Role in Peptidomimetic Synthesis : Its stereoselective synthesis and insertion in α/β/α-tripeptides demonstrate its role in the creation of peptidomimetics, which are critical in drug development and molecular biology research (Cordero et al., 2013).
As a Competitive Antagonist for NMDA Receptor : Cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid, which relate to 2-Amino-3-cyclopropylpropanoic acid, have been synthesized and evaluated as competitive antagonists for the NMDA receptor, indicating potential applications in neuroscience and pharmacology (Dappen et al., 2010).
Plant Growth Regulation : The compound's role as a plant growth regulator has been investigated, with its stereostructure determined through racemic and enantioselective syntheses. This implies potential applications in agriculture and plant biology (Morimoto et al., 2002).
Synthesis of β-Peptides : It's used in the synthesis of β-peptides, expanding the scope of peptide research and potential therapeutic applications (Seebach et al., 1998).
Safety And Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
特性
IUPAC Name |
2-amino-3-cyclopropylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5(6(8)9)3-4-1-2-4/h4-5H,1-3,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUXJMWPVJQIHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333904 | |
| Record name | 2-amino-3-cyclopropylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-cyclopropylpropanoic acid | |
CAS RN |
15785-52-1 | |
| Record name | 2-amino-3-cyclopropylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



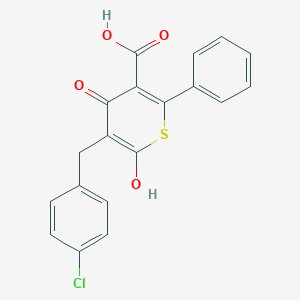
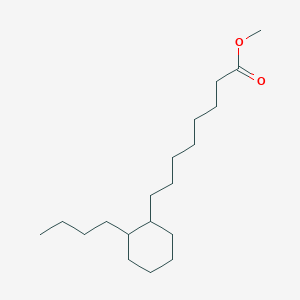
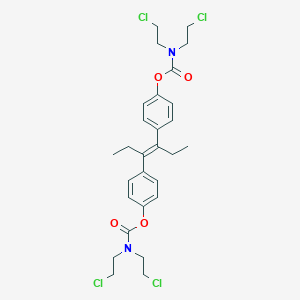
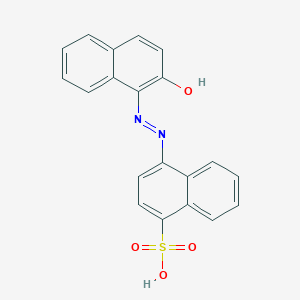
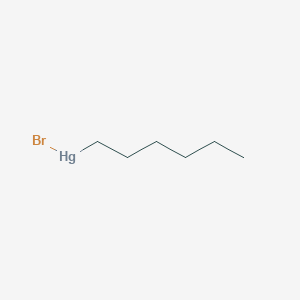
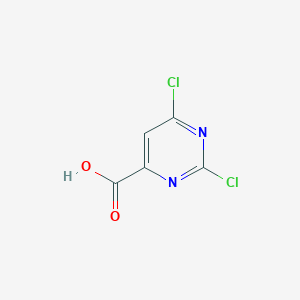
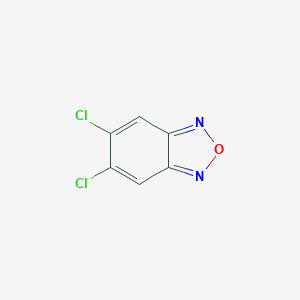
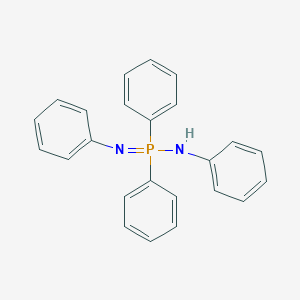
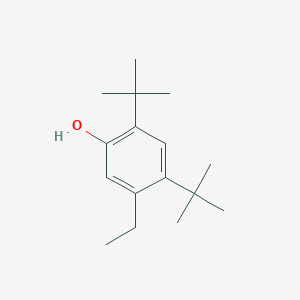
![1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B95664.png)
